molecular formula C21H26N6O3 B3000200 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1172745-52-6

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

Katalognummer: B3000200
CAS-Nummer: 1172745-52-6
Molekulargewicht: 410.478
InChI-Schlüssel: PDXLFDHORZCRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,6-dimethylmorpholino substituent at the pyrimidine core and a phenoxyacetamide side chain. The 2,6-dimethylmorpholino group likely enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the phenoxyacetamide moiety may modulate target binding affinity and selectivity.

Eigenschaften

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-15-11-26(12-16(2)30-15)20-18-10-25-27(21(18)24-14-23-20)9-8-22-19(28)13-29-17-6-4-3-5-7-17/h3-7,10,14-16H,8-9,11-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXLFDHORZCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrimidine derivatives, it could potentially inhibit key enzymes or bind to specific receptors, thereby modulating their activity.

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential impacts on these pathways.

Biologische Aktivität

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its significant biological activities. The presence of the morpholino group and phenoxyacetamide moiety enhances its potential as a therapeutic agent. The molecular formula is C20H26N6O2C_{20}H_{26}N_{6}O_{2}, with a molecular weight of approximately 398.5 g/mol.

The biological activity of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide primarily involves its role as a kinase inhibitor . Kinases are critical enzymes in cellular signaling pathways that regulate various processes including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt signaling pathways that are often dysregulated in cancer cells.

Antitumor Activity

Several studies have reported on the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : A derivative bearing a similar structure demonstrated high inhibitory activity against various tumor cell lines. For example, an analog exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
  • Apoptosis Induction : Flow cytometric analysis revealed that compounds with this scaffold can induce apoptosis in cancer cells at low micromolar concentrations . This suggests that N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide may also exhibit similar properties.

Kinase Inhibition

Research indicates that compounds within this chemical class can effectively inhibit key kinases involved in cancer progression:

  • EGFR Inhibition : Derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) showed promising results with IC50 values as low as 0.016 µM against wild-type EGFR . This highlights the potential of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide to target similar pathways.

Data Summary

The following table summarizes key findings on the biological activity of related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism
Pyrazolo[3,4-d]pyrimidine derivativeA5492.24Apoptosis induction
Doxorubicin (control)A5499.20Chemotherapeutic agent
EGFR inhibitor (similar scaffold)HCT-11619.56EGFR inhibition
Kinase inhibitor (analog)Various0.016Kinase inhibition

Case Studies

In a recent study focusing on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis : The compound was synthesized through multi-step reactions involving cyclization and nucleophilic substitution .
  • Evaluation : The synthesized compounds were evaluated for their anti-proliferative activities against multiple cancer cell lines including HepG2 and MCF-7 .
  • Results : Compounds exhibited significant anti-cancer properties with some inducing apoptosis and affecting cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, three analogs are compared below based on structural features, molecular properties, and pharmacological data (where available).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Pharmacological Activity Reference
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide ~484.5 (estimated) 2,6-dimethylmorpholino, phenoxyacetamide Hypothesized kinase inhibition (based on structural analogs) N/A
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide 483.5 2,3-dimethylphenyl, 4-methoxyphenoxyacetamide Not explicitly reported; structural similarity suggests antitumor potential
Example 83 (from ): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 571.2 Dimethylamino, fluorophenyl, chromen-4-one Antitumor activity (exact mechanism unspecified)
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 212.6 (base structure) Chloroethyl Antitumor proliferative activity (validated in prior studies)

Key Observations:

Structural Diversity and Target Selectivity: The 2,6-dimethylmorpholino group in the query compound may confer improved solubility over the dimethylamino group in Example 83 and the chloroethyl group in ’s base structure . The phenoxyacetamide chain distinguishes it from chromen-4-one derivatives (Example 83) and methoxyphenoxy analogs (), likely altering kinase binding pockets due to steric and electronic effects.

Molecular Weight and Pharmacokinetics :

  • The query compound (estimated ~484.5 g/mol) is lighter than Example 83 (571.2 g/mol) but heavier than the chloroethyl base structure (212.6 g/mol). Intermediate molecular weight may balance bioavailability and target engagement .

Pharmacological Implications: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., fluoro in Example 83) often exhibit enhanced antitumor potency . However, the query compound’s 2,6-dimethylmorpholino group—a saturated heterocycle—may reduce cytotoxicity while improving metabolic stability. The absence of a chromen-4-one moiety (as in Example 83) suggests the query compound may target different pathways, such as PI3K/AKT/mTOR instead of topoisomerase inhibition .

Research Findings and Limitations

Antitumor Activity :

  • Pyrazolo[3,4-d]pyrimidines are established purine mimetics with kinase inhibitory effects, as seen in ’s base structure . The query compound’s substituents align with trends in kinase inhibitor design, though specific in vitro/vivo data are lacking.

Knowledge Gaps: No direct data on the query compound’s melting point, solubility, or IC50 values are available in the provided evidence. Comparative analyses rely on structural extrapolation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.